![molecular formula C16H24N4O2S3 B5151654 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

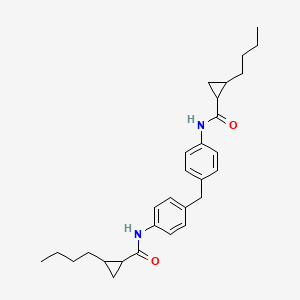

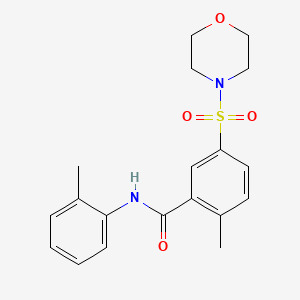

The compound “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is a chemical compound with the molecular formula CHNOS . It has an average mass of 530.689 Da and a monoisotopic mass of 529.978149 Da .

Synthesis Analysis

The synthesis of compounds similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” has been reported in the literature. For instance, hetero-crown ethers containing 1,3,4-thiadiazole-2,5-dithiol were synthesized by a nucleophilic substitution (S N 2) reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions .Molecular Structure Analysis

The molecular structure of “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is complex, with multiple functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Aplicaciones Científicas De Investigación

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their antibacterial activity . These molecules were found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This makes them potential candidates for the development of new antibacterial drugs .

Antimicrobial Agents

New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . These compounds were tested against E. coli , B. mycoides , and C. albicans , with some showing significant antimicrobial activity .

DNA Binding

1,3,4-Thiadiazole molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .

Inhibitory Activity Against SHP1

2-Phenyl-1,3,4-thiadiazole derivatives, which are similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their inhibitory activities against SHP1 . This suggests potential applications in the field of medicinal chemistry and drug discovery .

Photophysical Properties

The photophysical properties of 2-phenyl-1,3,4-thiadiazole derivatives have been thoroughly studied from both theoretical simulation and experimental application aspects . This suggests potential applications in the field of material science and optoelectronics .

Industrial Applications

1,3,4-Thiadiazole derivatives have been used in various industrial applications such as pharmaceuticals, propellants, explosives, and pyrotechnics . This suggests that “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” could also have potential industrial applications .

Mecanismo De Acción

Target of Action

Compounds with a similar thiadiazole core have been researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Compounds with a similar thiadiazole core have been shown to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the thiadiazole group .

Biochemical Pathways

Similar thiadiazole-based compounds have been used as potential visible-light organophotocatalysts .

Result of Action

Similar thiadiazole-based compounds have been shown to exhibit aggregated-induced emission (aie) properties .

Action Environment

Similar thiadiazole-based compounds have been shown to be stable under various conditions .

Propiedades

IUPAC Name |

N-cyclopentyl-2-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S3/c21-13(17-11-5-1-2-6-11)9-23-15-19-20-16(25-15)24-10-14(22)18-12-7-3-4-8-12/h11-12H,1-10H2,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRQAOZYRNVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis(N-cyclopentylacetamide) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)

![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)

![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)

![4-benzyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5151665.png)

![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)